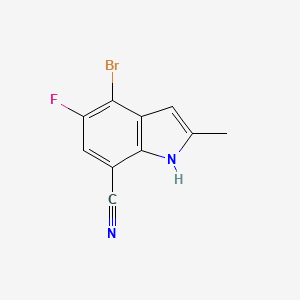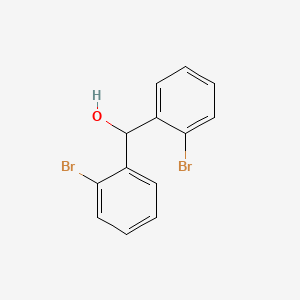
Bis(2-bromophenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2-bromophenyl)methanol: is an organic compound with the molecular formula C13H10Br2O . It is characterized by the presence of two bromine atoms attached to phenyl rings, which are connected to a central methanol group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of bis(2-bromophenyl)methanol typically involves the reaction of 2-bromo-iodobenzene with 2-bromobenzaldehyde in the presence of a Grignard reagent such as isopropylmagnesium chloride (i-PrMgCl) and lithium chloride (LiCl) in tetrahydrofuran (THF). The reaction is carried out at low temperatures (-15°C) to ensure the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves similar synthetic routes as described above, with potential scaling up of reaction conditions and optimization for higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions: Bis(2-bromophenyl)methanol undergoes various chemical reactions, including:
Common Reagents and Conditions:
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group to be introduced.
Major Products:
Fluorenones: Formed through the oxidation of this compound.
Aplicaciones Científicas De Investigación
Bis(2-bromophenyl)methanol has several applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of bis(2-bromophenyl)methanol primarily involves its reactivity as an alcohol and the presence of bromine atoms. The oxidation of the alcohol group to a carbonyl group, followed by intramolecular reductive coupling, is a key reaction pathway . The molecular targets and pathways involved in these reactions are influenced by the presence of the bromine atoms and the phenyl rings, which stabilize the intermediate species formed during the reactions.
Comparación Con Compuestos Similares
Bis(4-bromophenyl)methanol: Similar in structure but with bromine atoms at the para positions of the phenyl rings.
(2-Bromophenyl)(phenyl)methanol: Contains one bromine atom and one phenyl ring.
Uniqueness: Bis(2-bromophenyl)methanol is unique due to the presence of two bromine atoms at the ortho positions of the phenyl rings, which significantly influences its reactivity and the types of reactions it can undergo. This structural feature distinguishes it from other similar compounds and makes it valuable for specific synthetic applications.
Propiedades
Fórmula molecular |
C13H10Br2O |
|---|---|
Peso molecular |
342.02 g/mol |
Nombre IUPAC |
bis(2-bromophenyl)methanol |
InChI |
InChI=1S/C13H10Br2O/c14-11-7-3-1-5-9(11)13(16)10-6-2-4-8-12(10)15/h1-8,13,16H |
Clave InChI |
HPVUQQPCHQPZHD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(C2=CC=CC=C2Br)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-(tert-Butyl) 3-ethyl (1S,5R)-2-oxo-9-azabicyclo[3.3.1]nonane-3,9-dicarboxylate](/img/structure/B14894188.png)
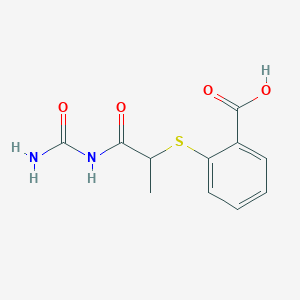
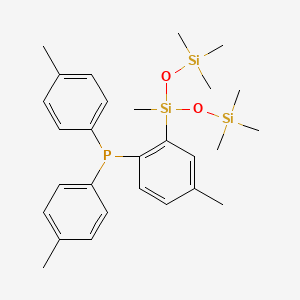
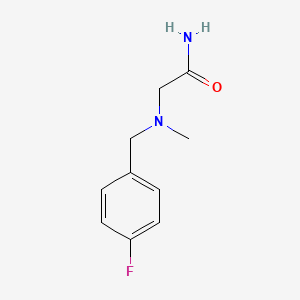
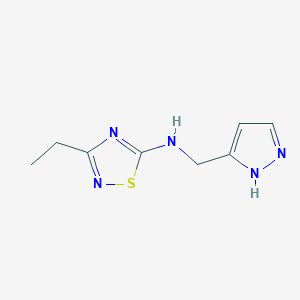
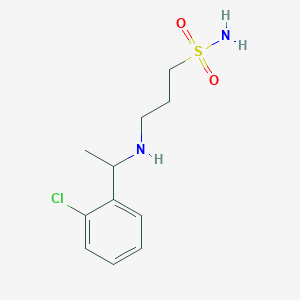

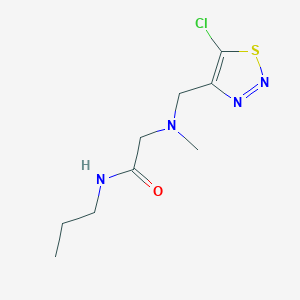

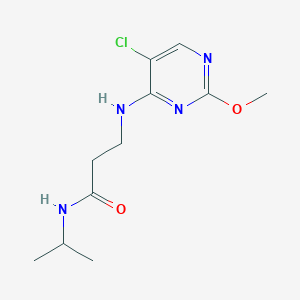
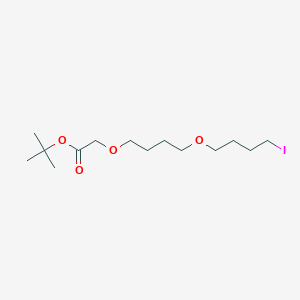
![5-Nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde](/img/structure/B14894253.png)
![3,7-Bis(phenylethynyl)dibenzo[b,d]furan](/img/structure/B14894257.png)
